molecular formula C17H20ClN3O3 B6458735 6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole CAS No. 2548986-61-2

6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole

Cat. No. B6458735
CAS RN: 2548986-61-2
M. Wt: 349.8 g/mol
InChI Key: GDXQLCIIIYCYTD-UHFFFAOYSA-N
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Description

The compound “6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole” is a complex organic molecule that contains several functional groups, including a piperidine ring, a morpholine ring, and a benzoxazole ring . These types of compounds are often used in the development of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine and morpholine rings are six-membered rings, with the morpholine ring containing an oxygen atom . The benzoxazole ring is a fused ring system containing a benzene ring attached to an oxazole ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing these functional groups can undergo a variety of reactions. For example, the piperidine ring can participate in reactions such as N-alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the functional groups present. For example, the presence of the benzoxazole ring could potentially make the compound aromatic, contributing to its stability .

Scientific Research Applications

6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein-ligand interactions, and the study of biological processes. It has been found to be particularly useful in the study of enzyme kinetics, due to its ability to bind to the active site of enzymes and modulate their activity. This compound has also been used to study protein-ligand interactions, as it can bind to specific proteins and alter their activity. In addition, this compound has been used to study the effects of various drugs on biological processes, as it can bind to specific proteins and alter their activity.

Advantages and Limitations for Lab Experiments

One advantage of using 6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole in laboratory experiments is its high solubility in aqueous solutions. This makes it easy to use in a variety of experiments, as it can be easily dissolved in water. In addition, this compound has a low toxicity profile, making it safe to use in experiments. However, one limitation of using this compound is that it can bind to a range of other molecules, which can lead to unpredictable results in experiments.

Future Directions

In the future, 6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole could be used in a variety of scientific research applications, such as the study of enzyme kinetics, protein-ligand interactions, and the study of biological processes. In addition, this compound could be used to study the effects of various drugs on biochemical and physiological processes. Furthermore, this compound could be used in the development of novel drugs and treatments for a variety of diseases and conditions. Finally, this compound could be used in the development of new materials and technologies, such as sensors and catalysts.

Synthesis Methods

6-chloro-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole is synthesized by a condensation reaction between piperidine-1-carbonyl chloride and morpholine in the presence of a base, such as pyridine. This reaction yields a this compound product, which is purified by column chromatography or recrystallization. The purity of the final product is typically greater than 95%.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

[4-(6-chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c18-12-4-5-13-14(10-12)24-17(19-13)21-8-9-23-15(11-21)16(22)20-6-2-1-3-7-20/h4-5,10,15H,1-3,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXQLCIIIYCYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC4=C(O3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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